![molecular formula C14H12N2O3 B5297898 (2Z)-2-[2-(2-Hydroxyphenyl)hydrazin-1-ylidene]-2-phenylacetic acid](/img/structure/B5297898.png)
(2Z)-2-[2-(2-Hydroxyphenyl)hydrazin-1-ylidene]-2-phenylacetic acid
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Overview
Description
(2Z)-2-[2-(2-Hydroxyphenyl)hydrazin-1-ylidene]-2-phenylacetic acid is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazine functional group attached to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[2-(2-Hydroxyphenyl)hydrazin-1-ylidene]-2-phenylacetic acid typically involves the condensation reaction between 2-hydroxybenzaldehyde and phenylhydrazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction of the hydrazone group can yield the corresponding hydrazine derivative.
Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[2-(2-Hydroxyphenyl)hydrazin-1-ylidene]-2-phenylacetic acid is used as a building block for the synthesis of more complex molecules. Its hydrazone functionality makes it a versatile intermediate in organic synthesis.
Biology
The compound has potential applications in biological research due to its ability to form stable complexes with metal ions. These complexes can be used as probes or catalysts in biochemical assays.
Medicine
In medicinal chemistry, hydrazones are investigated for their potential as therapeutic agents. This compound, in particular, may exhibit antimicrobial or anticancer properties, although specific studies are needed to confirm these effects.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[2-(2-Hydroxyphenyl)hydrazin-1-ylidene]-2-phenylacetic acid involves its interaction with molecular targets through its hydrazone and hydroxyphenyl groups. These interactions can lead to the formation of stable complexes with metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Hydrazones: Compounds like benzaldehyde phenylhydrazone and acetophenone phenylhydrazone share similar structural features.
Quinazolines: These compounds also contain a hydrazone group and exhibit similar reactivity.
Uniqueness
What sets (2Z)-2-[2-(2-Hydroxyphenyl)hydrazin-1-ylidene]-2-phenylacetic acid apart is its combination of a hydroxyphenyl group with a hydrazone functionality
Properties
IUPAC Name |
(2Z)-2-[(2-hydroxyphenyl)hydrazinylidene]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-12-9-5-4-8-11(12)15-16-13(14(18)19)10-6-2-1-3-7-10/h1-9,15,17H,(H,18,19)/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMRUYVRTSHWEZ-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2O)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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